molecular formula C10H9N3O2 B1297115 1-Methyl-3-(3-nitrophenyl)pyrazole CAS No. 886851-64-5

1-Methyl-3-(3-nitrophenyl)pyrazole

Cat. No.: B1297115
CAS No.: 886851-64-5
M. Wt: 203.2 g/mol
InChI Key: AEXWKVVHYKZHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-nitrophenyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the third position

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Methyl-3-(3-nitrophenyl)pyrazole may also interact with various biological targets.

Mode of Action

It’s known that pyrazole molecules, which include this compound, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets, leading to changes in the biological system .

Biochemical Pathways

It’s known that pyrazole molecules can form both linear and cyclic oligomers, and their associations depend strongly on the type of solvent . This suggests that this compound may influence various biochemical pathways depending on its environment.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have diverse biological effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the associations between pyrazole molecules depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters . This suggests that the action, efficacy, and stability of this compound can be significantly influenced by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-nitrophenyl)pyrazole can be synthesized through several methods. One common approach involves the condensation of 3-nitrobenzaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines, appropriate solvents like dimethylformamide or acetonitrile.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products:

    Reduction: 1-Methyl-3-(3-aminophenyl)pyrazole.

    Substitution: Derivatives with different substituents at the methyl position.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-Methyl-3-(3-nitrophenyl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

    1-Methyl-3-phenylpyrazole: Lacks the nitro group, resulting in different chemical and biological properties.

    3-(3-Nitrophenyl)pyrazole:

    1-Methyl-5-(3-nitrophenyl)pyrazole: Substitution at a different position on the pyrazole ring, leading to variations in its chemical behavior.

Uniqueness: 1-Methyl-3-(3-nitrophenyl)pyrazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific reactivity and potential biological activity. The combination of these substituents allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXWKVVHYKZHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346048
Record name 1-methyl-3-(3-nitrophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-64-5
Record name 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-(3-nitrophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(3-nitrophenyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(3-nitrophenyl)pyrazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(3-nitrophenyl)pyrazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-3-(3-nitrophenyl)pyrazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(3-nitrophenyl)pyrazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-(3-nitrophenyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.